N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide
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Overview
Description
“N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide” is an organic compound that belongs to the class of acetamides This compound features a thiophene ring substituted with a cyano group and an acetamide moiety attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide” typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the appropriate amine with acetic anhydride or acetyl chloride.
Coupling with Dimethylphenyl Group: The final step involves coupling the thiophene derivative with the dimethylphenyl group using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its unique structural features.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-phenylacetamide
- N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylphenyl)acetamide
Uniqueness
“N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide” is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, physical properties, and biological activity
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-3-4-12(11(2)7-10)8-14(18)17-15-13(9-16)5-6-19-15/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPDXIZVLPXJMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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